Sofosbuvir impurity G

Descripción general

Descripción

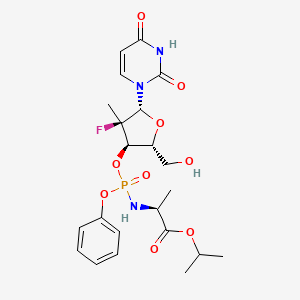

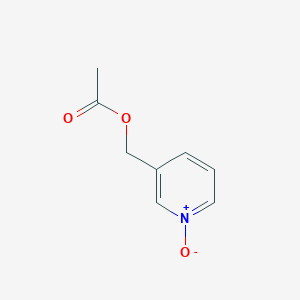

La impureza G de Sofosbuvir es una impureza relacionada con el proceso que se encuentra en el fármaco antiviral Sofosbuvir, que se utiliza para tratar infecciones por el virus de la hepatitis C. Sofosbuvir es un inhibidor análogo de nucleótidos que se dirige a la proteína no estructural 5B del virus de la hepatitis C, una ARN polimerasa dependiente de ARN, esencial para la replicación viral. Las impurezas como la impureza G de Sofosbuvir pueden surgir durante los procesos de síntesis y fabricación del fármaco.

Mecanismo De Acción

El mecanismo de acción de la impureza G de Sofosbuvir está estrechamente relacionado con el de Sofosbuvir. Sofosbuvir se metaboliza a su forma activa, 2'-desoxi-2'-α-fluoro-β-C-metiluridina-5'-trifosfato, que actúa como un sustrato defectuoso para la proteína no estructural 5B del virus de la hepatitis C, una ARN polimerasa dependiente de ARN . Esto inhibe la replicación del ARN viral.

Métodos De Preparación

La preparación de la impureza G de Sofosbuvir implica varias rutas sintéticas y condiciones de reacción. Un método común incluye el uso de cromatografía líquida de alta resolución para separar e identificar impurezas durante la síntesis de Sofosbuvir . Las rutas sintéticas a menudo implican pasos complejos como la química de la fluoración, la síntesis de nucleótidos y la fosforamidación regio y estereoselectiva . Los métodos de producción industrial se centran en optimizar estos pasos para garantizar la alta pureza y el rendimiento del producto final.

Análisis De Reacciones Químicas

La impureza G de Sofosbuvir se somete a varias reacciones químicas, incluyendo oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen diclorometano, metanol, acetato de etilo y amoníaco . Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, el uso de ácido fosfórico en la fase móvil durante la cromatografía líquida de alta resolución puede ayudar a identificar y cuantificar la impureza .

Aplicaciones Científicas De Investigación

La impureza G de Sofosbuvir tiene varias aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. En química, se utiliza para estudiar los procesos de síntesis y purificación de fármacos antivirales. En biología y medicina, ayuda a los investigadores a comprender la farmacocinética y la farmacodinámica de Sofosbuvir y sus impurezas. En la industria farmacéutica, es crucial para el control de calidad y para garantizar la seguridad y la eficacia del producto farmacéutico final .

Comparación Con Compuestos Similares

La impureza G de Sofosbuvir se puede comparar con otras impurezas relacionadas con el proceso que se encuentran en Sofosbuvir, como la impureza A, la impureza B, la impureza C, la impureza D, la impureza E y la impureza F . Cada impureza tiene características únicas y surge de diferentes pasos en el proceso de síntesis. La impureza G de Sofosbuvir es única debido a su estructura química específica y las condiciones bajo las que se forma. La comprensión de estas impurezas es esencial para optimizar la síntesis y garantizar la pureza del producto farmacéutico final.

Propiedades

IUPAC Name |

propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-2-(hydroxymethyl)-4-methyloxolan-3-yl]oxy-phenoxyphosphoryl]amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29FN3O9P/c1-13(2)32-19(29)14(3)25-36(31,34-15-8-6-5-7-9-15)35-18-16(12-27)33-20(22(18,4)23)26-11-10-17(28)24-21(26)30/h5-11,13-14,16,18,20,27H,12H2,1-4H3,(H,25,31)(H,24,28,30)/t14-,16+,18+,20+,22+,36?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBMLPFZASPUMOW-IAAJYNJHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(C)NP(=O)(OC1C(OC(C1(C)F)N2C=CC(=O)NC2=O)CO)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC(C)C)NP(=O)(O[C@@H]1[C@H](O[C@H]([C@]1(C)F)N2C=CC(=O)NC2=O)CO)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29FN3O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

529.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[S(S)]-4-Methyl-N-[[4-[[tris(1-methylethyl)silyl]oxy]phenyl]methylene]bezenesulfinamide](/img/new.no-structure.jpg)

![(1R,4R)-2-methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/structure/B1142188.png)